molecular formula C13H13O4P B5685084 (2-Hydroxyphenoxy)methyl-phenylphosphinic acid

(2-Hydroxyphenoxy)methyl-phenylphosphinic acid

Cat. No.: B5685084
M. Wt: 264.21 g/mol
InChI Key: VJSOSDDAYUUHSD-UHFFFAOYSA-N
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Description

(2-Hydroxyphenoxy)methyl-phenylphosphinic acid is an organic compound that contains both phenyl and phosphinic acid functional groups

Properties

IUPAC Name

(2-hydroxyphenoxy)methyl-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O4P/c14-12-8-4-5-9-13(12)17-10-18(15,16)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOSDDAYUUHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenoxy)methyl-phenylphosphinic acid typically involves the reaction of phenylphosphinic acid with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and can be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenoxy)methyl-phenylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenolic and phosphinic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Hydroxyphenoxy)methyl-phenylphosphinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenoxy)methyl-phenylphosphinic acid involves its interaction with specific molecular targets. The phenolic and phosphinic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid: A simpler compound with similar phosphinic acid functionality.

    Phenol: Contains the phenolic group but lacks the phosphinic acid functionality.

    Phosphonic acids: Similar to phosphinic acids but with different oxidation states and reactivity.

Uniqueness

(2-Hydroxyphenoxy)methyl-phenylphosphinic acid is unique due to the presence of both phenolic and phosphinic acid groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

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